(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
Preparation Methods
The synthesis of SALOR-INT L437433-1EA typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through a cyclization reaction.
Introduction of the Triazole Ring: The triazole ring is introduced via a condensation reaction with appropriate reagents.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
SALOR-INT L437433-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SALOR-INT L437433-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of SALOR-INT L437433-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
SALOR-INT L437433-1EA can be compared with other similar compounds, such as:
(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound shares a similar structure but may have different substituents, leading to variations in its chemical and biological properties.
Thiazole and Triazole Derivatives: These compounds have similar ring structures but differ in their functional groups and overall molecular architecture.
The uniqueness of SALOR-INT L437433-1EA lies in its specific combination of thiazole and triazole rings with methoxyphenyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
606952-70-9 |
---|---|
Molecular Formula |
C21H19N3O5S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(5E)-2-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O5S/c1-26-14-7-5-13(6-8-14)19-22-21-24(23-19)20(25)17(30-21)11-12-9-15(27-2)18(29-4)16(10-12)28-3/h5-11H,1-4H3/b17-11+ |
InChI Key |
GTFBSSBLHMSIDE-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)SC3=N2 |
Origin of Product |
United States |
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